2-Methyl-5-(phenylsulfonyl)benzenethiol
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Overview
Description
5-(BENZENESULFONYL)-2-METHYLBENZENE-1-THIOL is an organosulfur compound characterized by the presence of a benzenesulfonyl group attached to a thiol group on a methyl-substituted benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(BENZENESULFONYL)-2-METHYLBENZENE-1-THIOL typically involves the sulfonation of 2-methylbenzenethiol with benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2-Methylbenzenethiol+Benzenesulfonyl chloride→5-(Benzenesulfonyl)-2-methylbenzene-1-thiol+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
5-(BENZENESULFONYL)-2-METHYLBENZENE-1-THIOL undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfonic acids or disulfides.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride can be used as reducing agents.
Substitution: Friedel-Crafts acylation or alkylation reactions can be performed using aluminum chloride as a catalyst.
Major Products Formed
Oxidation: Benzenesulfonic acid derivatives or disulfides.
Reduction: Benzenesulfide derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
5-(BENZENESULFONYL)-2-METHYLBENZENE-1-THIOL has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(BENZENESULFONYL)-2-METHYLBENZENE-1-THIOL involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the thiol group can undergo redox reactions, influencing cellular redox balance and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: Similar in structure but lacks the thiol group.
Benzenesulfonyl chloride: Similar in structure but contains a sulfonyl chloride group instead of a thiol group.
2-Methylbenzenethiol: Similar in structure but lacks the sulfonyl group.
Uniqueness
5-(BENZENESULFONYL)-2-METHYLBENZENE-1-THIOL is unique due to the presence of both a sulfonyl group and a thiol group on the same aromatic ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C13H12O2S2 |
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Molecular Weight |
264.4 g/mol |
IUPAC Name |
5-(benzenesulfonyl)-2-methylbenzenethiol |
InChI |
InChI=1S/C13H12O2S2/c1-10-7-8-12(9-13(10)16)17(14,15)11-5-3-2-4-6-11/h2-9,16H,1H3 |
InChI Key |
GNQSEGMBNNFGLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=CC=CC=C2)S |
Origin of Product |
United States |
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